Product packaging for 4,6-diphenylpyrimidine-2-carboxylic Acid(Cat. No.:CAS No. 6483-96-1)

4,6-diphenylpyrimidine-2-carboxylic Acid

Cat. No.: B1599110
CAS No.: 6483-96-1
M. Wt: 276.29 g/mol
InChI Key: DEAYYMLJCJMWHG-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidine-2-carboxylic Acid is a chemical compound with the CAS Registry Number 6483-96-1. It has the molecular formula C 17 H 12 N 2 O 2 and a molecular weight of 276.29 g/mol. This pyrimidine-based scaffold is characterized by its two phenyl substituents at the 4 and 6 positions of the heterocyclic ring and a carboxylic acid functional group at the 2-position. Predicted physicochemical properties include a boiling point of 549.1±53.0 °C, a density of 1.261±0.06 g/cm³, and a pKa of 2.96±0.10. The compound is practically insoluble in water, with a calculated solubility of approximately 0.013 g/L at 25 °C. As a pyrimidine derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged scaffold in pharmaceuticals, known for its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for phenyl and other aromatic systems. Pyrimidine-based compounds have demonstrated significant therapeutic potential across diverse areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders and diabetes. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex structures, particularly in the development of targeted therapies where the carboxylic acid allows for further functionalization. Its structural features are conducive to exploring interactions with enzymes and receptors, contributing to the development of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Available packaging options vary by supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O2 B1599110 4,6-diphenylpyrimidine-2-carboxylic Acid CAS No. 6483-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diphenylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYYMLJCJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398360
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6483-96-1
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Synthesis of 4,6 Diphenylpyrimidine 2 Carboxylic Acid

Precursor Synthesis and Preparative Routes to the Pyrimidine (B1678525) Core

The formation of the 4,6-diphenylpyrimidine (B189498) core is the foundational stage in the synthesis of the target carboxylic acid. Key strategies involve the cyclization of acyclic precursors, which can be achieved through several established name reactions and protocols.

Chalcone-Based Cyclization Protocols

A prominent method for constructing the 4,6-diphenylpyrimidine skeleton utilizes chalcones (1,3-diaryl-α,β-unsaturated ketones) as readily available starting materials. arabjchem.org The general approach involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) to form the chalcone (B49325) precursor, 1,3-diphenylprop-2-en-1-one. researchgate.netfrontiersin.org This intermediate then undergoes a cyclocondensation reaction with a suitable three-atom component that provides the N-C-N fragment of the pyrimidine ring.

Commonly, urea (B33335) or guanidine (B92328) is used for this purpose. arabjchem.orgfrontiersin.org For instance, reacting 1,3-diphenylprop-2-en-1-one with guanidine hydrochloride in a solvent like dimethylformamide (DMF) under reflux conditions yields 2-amino-4,6-diphenylpyrimidine. frontiersin.org Similarly, condensation with thiourea (B124793) can be employed to produce the corresponding 2-thiopyrimidine derivative, which can be a versatile intermediate for further modifications. organic-chemistry.org The reaction proceeds via a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. researchgate.net

A variety of reaction conditions have been explored to optimize these cyclizations, including the use of different bases and solvents. frontiersin.orgresearchgate.net The versatility of this method allows for the introduction of various substituents on the phenyl rings by starting with appropriately substituted benzaldehydes or acetophenones. arabjchem.org

Table 1: Examples of Chalcone-Based Pyrimidine Synthesis

Chalcone PrecursorReagentProductReference
1,3-Diphenylprop-2-en-1-oneGuanidine Hydrochloride2-Amino-4,6-diphenylpyrimidine frontiersin.org
1,3-Diphenylprop-2-en-1-oneThiourea4,6-Diphenylpyrimidine-2(1H)-thione researchgate.net
Substituted ChalconesUreaSubstituted 4,6-Diarylpyrimidines arabjchem.org

Biginelli Condensation Approaches to Dihydropyrimidine (B8664642) Intermediates

The Biginelli reaction, a classic multicomponent reaction first reported in 1891, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). unex.esmdpi.com While this reaction typically yields dihydropyrimidines, these products can serve as valuable intermediates that can be subsequently oxidized to the fully aromatic pyrimidine system. The reaction involves the acid-catalyzed, one-pot condensation of an aldehyde (like benzaldehyde), a β-dicarbonyl compound (such as ethyl benzoylacetate to provide one of the phenyl groups), and urea. unex.es

The mechanism involves a series of bimolecular reactions, beginning with the condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to form the DHPM. unex.es Various Lewis and Brønsted acids can be used to catalyze the reaction. unex.es

To obtain the 4,6-diphenylpyrimidine scaffold, a diketone such as 1,3-diphenylpropane-1,3-dione (B8210364) can be used in place of a standard β-ketoester. The resulting dihydropyrimidine can then be subjected to an oxidation step to introduce the second double bond and achieve the aromatic pyrimidine core. This two-step sequence, condensation followed by oxidation, offers a strategic alternative to direct cyclization methods for accessing the required diarylpyrimidine precursor.

Table 2: Key Components of the Biginelli Reaction for Dihydropyrimidine Synthesis

Component 1Component 2Component 3Product TypeReference
Aryl Aldehydeβ-KetoesterUrea/ThioureaDihydropyrimidinone/thione unex.es
BenzaldehydeEthyl AcetoacetateUrea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one unex.es
Benzaldehyde1,3-Diphenylpropane-1,3-dioneUreaDihydro-4,6-diphenylpyrimidinone intermediateN/A

Synthesis via Orthoamide Derivatives of Alkyne Carboxylic Acids

A more specialized route to the pyrimidine core involves the use of orthoamide derivatives of alkyne carboxylic acids. organic-chemistry.org These reagents serve as powerful synthons for constructing heterocyclic systems. The reaction of an orthoamide of phenylpropiolic acid with benzamide (B126) has been shown to produce a 4-amino-2,6-diphenylpyrimidine derivative. organic-chemistry.org This method builds the pyrimidine ring by combining the propiolic acid derivative, which provides the C4-C5-C6 fragment (with one phenyl group), with benzamide, which delivers the N3-C2(phenyl)-N1 fragment.

In a related example, the reaction between the orthoamide derivative of 4-chlorophenylpropiolic acid and benzamide also resulted in the formation of pyrimidine derivatives. organic-chemistry.org These reactions highlight a unique strategy where the core components of the pyrimidine ring are assembled from less conventional, highly activated starting materials.

Carboxylic Acid Functionalization Strategies at the Pyrimidine C-2 Position

Once the 4,6-diphenylpyrimidine core is synthesized, the next critical step is the introduction of the carboxylic acid group at the C-2 position. A common and effective strategy starts with a pyrimidine ring bearing a suitable leaving group at the C-2 position, such as a halogen or a sulfone.

A well-documented route begins with 2,4,6-trichloropyrimidine (B138864). The phenyl groups are first installed at the C-4 and C-6 positions via Suzuki-Miyaura cross-coupling reactions, yielding 2-chloro-4,6-diphenylpyrimidine (B1225301). The remaining chloro group at the C-2 position is a key handle for functionalization. This chloro substituent can be displaced by a cyanide ion (e.g., using a cyanide salt) in a nucleophilic aromatic substitution (SNAr) reaction to form 4,6-diphenylpyrimidine-2-carbonitrile.

This nitrile intermediate is then hydrolyzed to the desired carboxylic acid. Typically, this is achieved in two stages: methanolysis of the nitrile using a reagent like sodium methoxide (B1231860) in methanol (B129727) provides the corresponding methyl ester (methyl 4,6-diphenylpyrimidine-2-carboxylate). Subsequent saponification of this methyl ester with a base (e.g., sodium hydroxide), followed by acidic workup, yields the final product, 4,6-diphenylpyrimidine-2-carboxylic acid.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, are indispensable tools for the synthesis of aryl-substituted pyrimidines.

Suzuki-Miyaura Cross-Coupling for Phenyl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an organoboron compound (like an arylboronic acid) and an organohalide. This reaction is extensively used to introduce the two phenyl groups onto the pyrimidine core.

A powerful strategy involves the sequential, regioselective substitution of a polyhalogenated pyrimidine. Starting with an inexpensive and commercially available substrate such as 2,4,6-trichloropyrimidine, the chlorine atoms at the C-4 and C-6 positions can be selectively displaced before the one at C-2. By carefully controlling the reaction conditions (catalyst, base, solvent, and stoichiometry), two phenyl groups can be installed via Suzuki coupling with phenylboronic acid.

For example, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand is used in the presence of a base (e.g., K₃PO₄ or Cs₂CO₃). frontiersin.org The first Suzuki coupling reaction can often be performed to achieve monosubstitution, followed by a second coupling to introduce the second phenyl group, yielding 2-chloro-4,6-diphenylpyrimidine. This di-arylated intermediate is then ready for the functionalization at the C-2 position as described previously. This sequential Suzuki coupling approach offers a robust and flexible route for the synthesis of the key precursor required for producing this compound.

Table 3: Reagents for Suzuki-Miyaura Coupling in Diphenylpyrimidine Synthesis

Pyrimidine SubstrateBoronic AcidCatalyst/Base SystemProductReference
2,4,6-TrichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ / K₃PO₄2-Chloro-4,6-diphenylpyrimidine
4,6-DichloropyrimidineArylboronic AcidPd(OAc)₂/PPh₃ / K₃PO₄4,6-Diarylpyrimidine
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic AcidPd(PPh₃)₄ / K₃PO₄5-(4-bromophenyl)-4,6-diarylpyrimidine frontiersin.org

Palladium-Catalyzed Dehydrogenative Reactions of Carboxylic Acids

Palladium-catalyzed dehydrogenative reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through C-H activation. nih.govnih.gov While direct palladium-catalyzed dehydrogenative synthesis of this compound is not extensively documented in dedicated studies, the principles of this methodology can be applied. These reactions typically involve the use of a directing group to guide the palladium catalyst to a specific C-H bond. nih.govnih.gov For aliphatic carboxylic acids, β-methylene C-H activation can lead to the formation of α,β-unsaturated carboxylic acids. nih.govnih.gov

In a hypothetical application to a precursor of this compound, a suitable aliphatic carboxylic acid derivative could be envisioned to undergo a palladium-catalyzed C-H activation and subsequent functionalization to construct the pyrimidine ring or introduce the phenyl substituents. The development of specialized pyridine-pyridone ligands has been crucial in enabling these transformations, as they can control the reactivity and prevent product inhibition. nih.govnih.gov For instance, a pair of Pd(II) catalysts with different pyridine-pyridone ligands can facilitate divergent dehydrogenation reactions, yielding either α,β-unsaturated acids or γ-alkylidene butenolides. nih.gov This level of control is achieved by designing ligands with specific bite angles that influence the chelation and subsequent reaction pathway. nih.gov

The general mechanism for such a reaction involves the coordination of the carboxylic acid's directing group to the palladium center, followed by C-H bond cleavage via a concerted metalation-deprotonation pathway. nih.gov The resulting palladacycle can then undergo further reactions to achieve the desired molecular complexity. The use of an oxidant, such as molecular oxygen, is often required to regenerate the active Pd(II) catalyst. nih.govnih.gov

Oxidative Cyclodimerization Routes to Pyrimidine Dicarboxylates

Oxidative cyclodimerization offers another strategic pathway to pyrimidine structures, particularly for the synthesis of pyrimidine dicarboxylates from simpler precursors. One notable example is the unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to yield pyrimidine-4,6-dicarboxylates. This reaction proceeds when 2H-azirine-2-carboxylates are heated with triethylamine (B128534) in the presence of air.

The mechanism is thought to involve the slow oxidation of triethylamine by atmospheric oxygen to generate N,N-diethylhydroxylamine in low concentrations. This hydroxylamine (B1172632) derivative then acts as a nucleophile, adding to the azirine to form an (aminooxy)aziridine. This intermediate subsequently generates an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with a second molecule of the azirine, ultimately leading to the pyrimidine-4,6-dicarboxylate structure. The addition of a radical initiator has been shown to accelerate this reaction and improve the yields of the pyrimidine products. While this specific reaction yields pyrimidine dicarboxylates, the underlying principle of oxidative cyclodimerization could potentially be adapted for the synthesis of other substituted pyrimidines.

Solid-Phase Synthesis Approaches for Pyrimidine Libraries

Solid-phase synthesis (SPS) is a highly effective technique for the generation of libraries of compounds, including substituted pyrimidines, for applications in drug discovery and materials science. nih.govnih.gov This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the potential automation of the synthesis. nih.gov

A general approach to the solid-phase synthesis of a library of substituted pyrimidines might start with anchoring a suitable precursor to the resin. nih.gov For example, a malonic acid resin can be used as the starting point for the synthesis of dihydropyrimidinones and pyrimidinone carboxylic acids. dntb.gov.ua Subsequent reactions can then be performed to construct the pyrimidine ring and introduce various substituents. For instance, a library of 2,5,6-trisubstituted pyrimidines can be generated by the nucleophilic displacement of an anchor on the solid support with a variety of amines. nih.gov

Furthermore, the functionalities on the pyrimidine ring, such as cyano, amino, and carboxamido groups, can be exploited to generate further diversity in the library. nih.gov For example, a 4-aminopyrimido[4,5-d]pyrimidine can be obtained by the fusion of a resin-bound pyrimidine with urea, followed by cleavage from the support. nih.gov The versatility of SPS allows for the systematic modification of different parts of the molecule, making it a powerful tool for structure-activity relationship (SAR) studies. nih.govnih.gov

Novel Synthetic Protocols for Analogues and Derivatives

Synthesis of Carboxylic Acid, Amide, and Hydrazide Analogues

The synthesis of analogues of this compound, such as amides and hydrazides, is crucial for exploring the structure-activity relationships of this class of compounds. unex.esnih.gov A key intermediate in the synthesis of these analogues is the corresponding methyl ester, methyl 4,6-diphenylpyrimidine-2-carboxylate. unex.es

A common synthetic route to this ester begins with the Suzuki coupling of 2,4,6-trichloropyrimidine with phenylboronic acid. unex.es By carefully controlling the stoichiometry, a selective double substitution can be achieved to yield 2-chloro-4,6-diphenylpyrimidine. This intermediate can then be converted to a nitrile, which upon methanolysis, provides the methyl ester. unex.es

From the methyl ester, a variety of analogues can be readily synthesized. unex.es Treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, 4,6-diphenylpyrimidine-2-carbohydrazide. unex.es The carboxylic acid can be obtained through hydrolysis of the ester. Furthermore, the methyl ester allows for the straightforward synthesis of the amide by reaction with an appropriate amine. unex.es These transformations provide access to a range of important derivatives for biological evaluation. unex.esnih.gov

Table 1: Synthesis of this compound Analogues

EntryStarting MaterialReagents and ConditionsProductYield (%)
12-Chloro-4,6-diphenylpyrimidine1. KCN, DABCO, NMP, 150 °C; 2. MeOH, H₂SO₄, 80 °CMethyl 4,6-diphenylpyrimidine-2-carboxylate-
2Methyl 4,6-diphenylpyrimidine-2-carboxylateHydrazine hydrate, EtOH, reflux4,6-Diphenylpyrimidine-2-carbohydrazide44-96 unex.es
3Methyl 4,6-diphenylpyrimidine-2-carboxylate1. LiOH, THF/H₂O; 2. HClThis compound- unex.es
4Methyl 4,6-diphenylpyrimidine-2-carboxylateAmine, suitable coupling agent4,6-Diphenylpyrimidine-2-carboxamide- unex.es

DABCO: 1,4-Diazabicyclo[2.2.2]octane; NMP: N-Methyl-2-pyrrolidone. Yields are reported as a range from the cited literature.

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyrimidine (B1678525) ring is a prime target for chemical modification, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties.

The carboxylic acid can be readily converted into its corresponding esters and amides, which often serve as key intermediates or final products. Esterification is typically achieved through standard methods, such as the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov This method is mild and effective for a wide range of alcohols, including those that are sterically hindered or acid-labile. organic-chemistry.org

In one synthetic pathway, the methyl ester of 4,6-diphenylpyrimidine-2-carboxylic acid was generated via the methanolysis of the corresponding 2-cyano-4,6-diphenylpyrimidine (B5708424) intermediate. unex.es This methyl ester serves as a versatile precursor for further derivatization. For instance, it can be converted into various amides. A notable example is the synthesis of 4,6-diphenylpyrimidine-2-carboxamide by leveraging the methyl ester intermediate. unex.es Direct amidation of the carboxylic acid is also a standard transformation, often employing coupling reagents to facilitate the condensation with an amine. analis.com.my

Table 1: Examples of Ester and Amide Derivatives from 4,6-Diphenylpyrimidine (B189498) Intermediates
Starting MaterialReagents & ConditionsProductReference
4,6-diphenylpyrimidine-2-carbonitrileAcCl, MeOH, 65 °CMethyl 4,6-diphenylpyrimidine-2-carboxylate unex.es
Methyl 4,6-diphenylpyrimidine-2-carboxylate(Specific amine and coupling conditions not detailed)4,6-diphenylpyrimidine-2-carboxamide unex.es
This compound(Generic) Alcohol, DCC, DMAPCorresponding Ester organic-chemistry.orgorganic-chemistry.org

The synthesis of hydrazides from this compound extends the range of accessible derivatives. The most common method involves the hydrazinolysis of the corresponding ester. researchgate.net Research has shown the successful conversion of methyl 4,6-diphenylpyrimidine-2-carboxylate into 4,6-diphenylpyrimidine-2-carbohydrazide by treatment with hydrazine (B178648) hydrate (B1144303). unex.esresearchgate.net This reaction is generally efficient, providing the desired hydrazides in moderate to good yields (44-96%). unex.es

These carbohydrazides can be further modified, for example, by condensation with aldehydes to form hydrazones, such as 4,6-diphenyl-pyrimidine-2-carboxylic acid (4-ho-3-methoxy-benzylidene)-hydrazide. sigmaaldrich.com Beyond simple hydrazides, other nitrogen-containing derivatives can be accessed. For instance, a hydrazine analogue and a methylene-linked hydrazide have been synthesized starting from the 2-chloro-4,6-diphenylpyrimidine (B1225301) intermediate, highlighting the versatility of the pyrimidine core for creating a diverse library of compounds. unex.es

In medicinal chemistry, the replacement of a carboxylic acid with a bioisosteric group is a common strategy to enhance metabolic stability and modify pharmacokinetic properties while retaining biological activity. researchgate.net The 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group due to its similar acidity (pKa ≈ 4.5–4.9) and planar structure. cambridgemedchemconsulting.comnih.gov

While direct replacement on this compound is not explicitly detailed in the provided sources, a viable synthetic strategy can be inferred from established chemical pathways. The synthesis of 5-substituted-1H-tetrazoles is frequently accomplished through the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile precursor. nih.govnih.gov In the context of the 4,6-diphenylpyrimidine scaffold, the necessary 4,6-diphenylpyrimidine-2-carbonitrile intermediate has been successfully synthesized from 2-chloro-4,6-diphenylpyrimidine. unex.es This nitrile can then be converted to the corresponding tetrazole derivative, effectively replacing the carboxylic acid group with its tetrazole bioisostere. nih.govekb.eg This strategy offers a powerful tool for modulating the properties of the parent compound. nih.govresearchgate.net

Modifications of the Phenyl Rings and Pyrimidine Core

The nature and position of substituents on the phenyl rings can significantly impact the reactivity of the 4,6-diphenylpyrimidine core and the outcome of subsequent reactions. In Suzuki-Miyaura cross-coupling reactions used to construct the diphenylpyrimidine scaffold, the presence of a free hydroxyl (-OH) group on the phenylboronic acid starting material led to lower yields compared to other analogues, indicating that certain functional groups can interfere with the catalytic cycle. unex.es

In subsequent C-H arylation reactions, substituent effects play a critical role in determining the regioselectivity and efficiency of the transformation. mdpi.com For a series of related 2,6-diphenylpyrimidine substrates, N-atom-directed C-H arylation was found to be regioselective, favoring phenylation at the ortho position(s) of the phenyl ring connected to the C2 position of the pyrimidine. mdpi.com This outcome is governed by a combination of electronic and steric effects imparted by the substituents on that phenyl ring. mdpi.com General studies on related heterocyclic systems have shown that C-H arylation is strongly accelerated by electron-withdrawing groups on the arylating agent, providing a positive ρ value in Hammett plots, which indicates a buildup of negative charge in the transition state of the rate-determining step. nih.gov

Direct C-H arylation has emerged as a powerful, atom-economical method for extending the aromatic system of the 4,6-diphenylpyrimidine scaffold. nih.gov This late-stage modification allows for the direct formation of new carbon-carbon bonds on the existing phenyl rings without the need for pre-functionalization. mdpi.comnih.gov

A successful method employs a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation. nih.govresearchgate.netrsc.org In this green-chemistry-compliant transformation, which is induced by visible light from an LED lamp at room temperature, phenyldiazonium tetrafluoroborate (B81430) serves as the aryl source. mdpi.comnih.gov The reaction is directed by a chelating nitrogen atom on the pyrimidine core, leading to regioselective phenylation at the ortho positions of the phenyl ring at the C2-position. mdpi.com

This method can produce both mono- and bis-phenylated derivatives, expanding the structural diversity of the core molecule. researchgate.net The optimization of reaction conditions, including the catalyst, photoinitiator, and oxidant, is crucial for controlling the product distribution. nih.gov

Table 2: Conditions for LED-Induced C-H Arylation of Diphenylpyrimidine Derivatives
ComponentRoleExampleReference
Palladium CatalystC-H Activation/Cross-CouplingPd(OAc)₂ mdpi.comresearchgate.net
PhotoinitiatorPhotoredox MediatorTris(2,2′-bipyridine)ruthenium(II) mdpi.comresearchgate.net
Aryl SourceProvides new phenyl groupPhenyldiazonium tetrafluoroborate mdpi.comnih.gov
Light SourceReaction InductionHousehold LED lamp nih.gov
SolventReaction MediumMethanol (B129727) (MeOH) nih.gov

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The strategic modification of this compound is a key approach for the construction of more complex, fused heterocyclic systems. These transformations typically leverage the reactivity of the carboxylic acid group at the C2 position of the pyrimidine ring. The most common strategy involves the conversion of the carboxylic acid into a more versatile reactive intermediate, primarily the corresponding carbohydrazide (B1668358), which then serves as a building block for annulation reactions to form new rings.

The key precursor, 4,6-diphenylpyrimidine-2-carbohydrazide, is a known compound that can be synthesized from the parent carboxylic acid. unex.esnih.gov The synthesis can be achieved by first converting the carboxylic acid to its methyl ester, followed by treatment with hydrazine hydrate. researchgate.net This carbohydrazide possesses a nucleophilic hydrazinyl moiety (-NHNH2) ortho to a ring nitrogen, making it an ideal candidate for intramolecular cyclization reactions with various electrophilic reagents to yield a range of fused pyrimidine structures.

While the synthesis of 4,6-diphenylpyrimidine-2-carbohydrazide (identified as compound OX01914 in some studies) has been established in the context of developing utrophin modulators, the specific application of this intermediate in the synthesis of fused systems is not extensively detailed in currently available literature. unex.esnih.gov However, based on well-established principles of heterocyclic chemistry, several synthetic pathways can be proposed. General methods for the cyclization of heterocyclic carbohydrazides are widely reported and can be applied to this specific scaffold to generate fused five- and six-membered rings.

For instance, the reaction of heterocyclic carbohydrazides with reagents containing a single carbon atom, such as carbon disulfide or formic acid, is a standard method for forming fused 1,2,4-triazole (B32235) rings. Specifically, reaction with carbon disulfide in a basic medium typically leads to the formation of a fused triazolo-thione derivative. Similarly, reaction with bifunctional reagents like α-haloketones or β-ketoesters can be employed to construct fused six-membered rings. These reactions represent powerful strategies for expanding the structural diversity of the 4,6-diphenylpyrimidine core, leading to novel heterocyclic systems like researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines or unex.esresearchgate.netnih.govoxadiazolo[3,2-a]pyrimidines. nih.gov

Below is a table outlining potential and representative strategies for the synthesis of pyrimidine-fused heterocycles starting from the 4,6-diphenylpyrimidine-2-carbohydrazide intermediate, based on general and analogous synthetic methods.

Interactive Data Table: Representative Strategies for Fused-Ring Synthesis

Starting PrecursorReagentTypical ConditionsResulting Fused System (General Structure)Representative Class
4,6-Diphenylpyrimidine-2-carbohydrazideCarbon Disulfide (CS2)Basic (e.g., KOH), Reflux in EthanolPyrimido[2,1-c] researchgate.netnih.govnih.govtriazole-thione researchgate.netnih.govnih.govTriazolo[4,3-a]pyrimidines
4,6-Diphenylpyrimidine-2-carbohydrazideTriethyl OrthoformateRefluxPyrimido[2,1-c] researchgate.netnih.govnih.govtriazine researchgate.netnih.govnih.govTriazolo[4,3-a]pyrimidines
4,6-Diphenylpyrimidine-2-carbohydrazideAcetic AnhydrideRefluxMethyl-substituted unex.esresearchgate.netnih.govOxadiazolo[3,2-a]pyrimidine unex.esresearchgate.netnih.govOxadiazolo[3,2-a]pyrimidines
4,6-Diphenylpyrimidine-2-carbohydrazidePhenacyl BromideReflux in EthanolPhenyl-substituted Pyrimido[2,1-b] researchgate.netnih.govnih.govtriazinePyrimido[1,2-b] researchgate.netnih.govnih.govtriazines nih.gov
4,6-Diphenylpyrimidine-2-carbohydrazideEthyl AcetoacetateReflux, Acid or Base catalystMethyl-substituted Pyrimido[1,2-b] researchgate.netnih.govnih.govtriazinonePyrimido[1,2-b] researchgate.netnih.govnih.govtriazines

Structure Activity Relationship Sar Investigations in Targeted Biological Systems

Influence of Pyrimidine (B1678525) Core Modifications on Molecular Recognition

The central pyrimidine ring is a fundamental component of the molecular scaffold, and alterations to this core have been shown to be highly consequential for biological activity. unex.esnih.gov Studies involving the replacement of the pyrimidine core with other heterocyclic systems have demonstrated that the 4,6-disubstituted pyrimidine is often optimal for molecular recognition and activity. nih.gov

In the context of developing utrophin modulators, modifications to the core of the hit compound 4,6-diphenylpyrimidine-2-carbohydrazide (OX01914) were explored. unex.es The synthesis of analogues where the pyrimidine core was replaced by pyridine (B92270), a regioisomeric pyrimidine, or a triazine ring revealed the high sensitivity of the molecule's activity to the core structure. Most of these structural alterations led to a significant loss of biological activity. unex.es For instance, pyridine and regioisomeric pyrimidine analogues were found to be inactive. unex.es

Core ModificationResulting Biological ActivitySource
Regioisomeric PyrimidineInactive unex.es
PyridineInactive unex.esnih.gov
PyrazineInactive nih.gov
PyridazineInactive nih.gov
TriazineComparable or slightly improved activity unex.es

Impact of Phenyl Ring Substituents on Interaction Potency

The two phenyl rings attached at positions 4 and 6 of the pyrimidine core play a significant role in the molecule's interaction with its biological targets, and their substitution patterns are a key determinant of potency. SAR studies have established that the presence of aromatic rings in these positions is essential for activity; for example, replacing an aryl ring with a saturated cyclohexyl ring resulted in a considerable loss of antitubercular activity. nih.gov

Efforts to explore the effects of substituents on these phenyl rings have yielded clear trends. In a series of antitubercular compounds, para-halogenated substituents on one of the phenyl rings, such as 4-fluoro, 4-chloro, and 4-trifluoromethyl (CF₃), were found to be significantly more potent than the unsubstituted parent compound. nih.gov The 4-fluorophenyl analogue, in particular, showed the most promise. nih.gov This indicates a stringent requirement for the shape and electronic properties of this part of the molecule, which likely fits into a hydrophobic pocket of the target protein. nih.gov

In a different series of 4,6-diphenylpyrimidin-2-ol (B189493) derivatives designed as benzodiazepine (B76468) receptor ligands, substitution on the phenyl rings also modulated binding affinity. nih.gov An analogue with a 4-fluorophenyl group at the 6-position showed high potency with an IC₅₀ value of 19 nM. nih.gov Replacing the fluorine with chlorine resulted in a compound with a slightly lower, but still potent, IC₅₀ of 25 nM, which demonstrated excellent in vivo efficacy. nih.gov

Compound SeriesPhenyl Ring SubstituentEffect on Potency/ActivitySource
Antitubercular Pyrimidine CarboxamidesUnsubstituted PhenylBaseline Activity nih.gov
Antitubercular Pyrimidine Carboxamides4-Fluoro≥4-fold more potent than unsubstituted nih.gov
Antitubercular Pyrimidine Carboxamides4-Chloro≥4-fold more potent than unsubstituted nih.gov
Antitubercular Pyrimidine Carboxamides4-Trifluoromethyl (CF₃)≥4-fold more potent than unsubstituted nih.gov
Benzodiazepine Receptor Ligands4-FluoroIC₅₀ = 19 nM nih.gov
Benzodiazepine Receptor Ligands4-ChloroIC₅₀ = 25 nM nih.gov

Role of the Carboxylic Acid Functionality and its Derivatives in Biological Contexts

The functional group at the 2-position of the pyrimidine ring, often referred to as the "head group," is critical for biological activity. In the case of utrophin modulators derived from 4,6-diphenylpyrimidine (B189498), the original hit molecule was a carbohydrazide (B1668358). unex.esnih.gov Subsequent research synthesized a variety of alternative head groups to probe the importance of this functionality. unex.es

Derivatives including the corresponding carboxylic acid, amide, hydroxamic acid, methyl ester, and even a methylene-linked hydrazide were created. unex.es Intriguingly, these alterations to the head group were not tolerated. unex.es Even subtle changes from the initial carbohydrazide to an amide or carboxylic acid led to inactive analogues. unex.es This demonstrates a highly specific requirement for the hydrazide moiety in this particular biological system, suggesting it may be involved in a crucial hydrogen bonding network or other key interactions with the target protein. unex.es Further supporting the critical nature of this position, studies on related pyrimidine carboxamides showed that N-methylation of the amide nitrogen led to a complete loss of activity, as did reversing the amide functionality. nih.gov

Head Group at Pyrimidine C2-PositionResulting Biological Activity (Utrophin Modulation)Source
Carbohydrazide (Original Hit)Active unex.es
Carboxylic AcidInactive unex.es
AmideInactive unex.es
Hydroxamic AcidInactive unex.es
Methyl EsterInactive unex.es
ImideInactive unex.es

While detailed conformational analyses are complex, the collective SAR data implies that the 4,6-diphenylpyrimidine scaffold serves to orient the phenyl rings and the C2-head group in a specific spatial geometry. Any modification that disrupts this optimal conformation, either by introducing steric hindrance or by altering the electronic properties that govern bond angles and rotations, can lead to a significant decrease or complete loss of interaction potency. The stability of potent derivatives within the binding cavities of their target enzymes, as shown in molecular dynamics simulations for related compounds, further underscores the importance of achieving and maintaining a stable and favorable conformation for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy used in drug design to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby guiding the design of more potent analogues. nih.govnih.gov

QSAR studies have been successfully performed on various classes of pyrimidine derivatives, including those structurally related to 4,6-diphenylpyrimidine-2-carboxylic acid. ijpbs.netnih.gov These studies involve calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as size, electronic effects (e.g., Hammett constants), and hydrophobicity (e.g., logP). youtube.comnih.gov

Methodologies such as Multiple Linear Regression (MLR) and nonlinear methods like Artificial Neural Networks (ANN) are used to generate the predictive models. nih.gov For a series of pyrimidine-4,6-diamine derivatives acting as JAK3 inhibitors, a robust QSAR model was developed using both MLR and ANN, yielding high correlation coefficients (R²) of 0.89 and 0.95, respectively. nih.gov The predictive power of such models is rigorously tested through validation techniques, including leave-one-out cross-validation (LOO-CV), which provides a Q² value. nih.govmdpi.com A high Q² value indicates a model with strong predictive ability. nih.gov These validated QSAR models can effectively screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted potency. nih.govopenrepository.com

QSAR AspectDescriptionSource
ObjectiveTo create a quantitative correlation between chemical structure and biological activity. nih.gov
MethodologiesMultiple Linear Regression (MLR), Artificial Neural Networks (ANN). nih.gov
Key Inputs (Descriptors)Physicochemical properties: Hydrophobic, electronic, and steric parameters. youtube.comnih.gov
Performance MetricR² (Coefficient of determination) indicates the model's goodness of fit. nih.gov
Validation MethodLeave-One-Out Cross-Validation (LOO-CV) to assess predictive power (Q²). nih.govmdpi.com
ApplicationPredicting the activity of new compounds to guide synthetic efforts. nih.gov

Mechanistic Insights into Molecular Interactions

Enzyme Inhibition Mechanisms

The 4,6-diphenylpyrimidine (B189498) core has been investigated as a scaffold for inhibitors of several important enzyme families, including histone deacetylases, Aurora kinases, and cyclin-dependent kinases. The nature of the substituent at the 2-position of the pyrimidine (B1678525) ring is critical in determining the inhibitory activity and selectivity.

Histone Deacetylase (HDAC) Inhibition Studies

While carboxylic acids are a known class of histone deacetylase (HDAC) inhibitors, which function by binding to the zinc ion in the enzyme's active site, specific studies focusing on 4,6-diphenylpyrimidine-2-carboxylic acid as an HDAC inhibitor are not prominent in the reviewed literature. The general mechanism of carboxylic acid-based HDAC inhibitors involves the chelation of the zinc cofactor, which is essential for the deacetylation reaction. This inhibition leads to the hyperacetylation of histones and other non-histone proteins, affecting chromatin structure and gene expression. researchgate.net Research on related diphenylpyrimidine structures has focused on other functionalities for HDAC inhibition. For instance, a series of N-hydroxyheptanamide derivatives based on a diphenylpyrimidine scaffold were found to be potent HDAC6 inhibitors, suggesting that while the core structure is viable, a more complex side chain containing a hydroxamic acid moiety is preferred for potent inhibition of this particular HDAC isozyme.

Aurora Kinase A (AURKA) Inhibition Pathways

Research has identified derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216) as inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis. nih.govnih.gov In one such study, a library of 25 derivatives was synthesized and evaluated, leading to the identification of 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (a specific derivative, compound 12) as a selective AURKA inhibitor. nih.govnih.gov This compound was shown to reduce clonogenicity, arrest the cell cycle in the G2/M phase, and induce apoptosis in HCT116 colon cancer cells. nih.gov

The inhibitory pathway involves direct binding to the kinase domain of AURKA. In silico docking studies suggest that the diphenylpyrimidine scaffold fits into the ATP-binding pocket. nih.govnih.gov Quantitative structure-activity relationship (QSAR) calculations revealed that the presence of a hydrogen-bond acceptor at the C-2 position of the pyrimidine ring enhanced the inhibitory activity. nih.gov This finding implies that the corresponding this compound, which possesses a hydrogen-bond donor, may not be an optimal structure for AURKA inhibition, and literature focusing on this specific carboxylic acid derivative in the context of AURKA is scarce.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)

The 2-aminopyrimidine (B69317) scaffold is a privileged structure for the development of cyclin-dependent kinase (CDK) inhibitors. nih.govrsc.org Studies have focused on N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of both CDK2 and CDK9, which are crucial kinases in cell cycle regulation and transcriptional control, respectively. nih.govrsc.org

In a study exploring these diamine derivatives, compounds were identified that exhibited potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov Docking studies showed that these compounds bind to the ATP-binding sites of both kinases. Key interactions include hydrogen bonds between the pyrimidine N-1 atom and the 2-amino moiety with the hinge region residues of the kinases (Leu83 in CDK2 and Cys105 in CDK9). nih.gov The research highlights the importance of the amine functionality at the C-2 position for achieving high potency. While these studies establish the utility of the diphenylpyrimidine core for CDK inhibition, they have not reported the synthesis or evaluation of this compound, suggesting that research has prioritized amine-based derivatives for targeting these enzymes.

Modulation of Protein-Protein Interactions (e.g., PA-PB1 in Influenza A virus, Utrophin Modulators)

The diphenylpyrimidine scaffold has been successfully utilized to create molecules that disrupt critical protein-protein interactions (PPIs), a challenging but increasingly important area of drug discovery.

A notable example is the development of utrophin modulators for the potential treatment of Duchenne muscular dystrophy (DMD). A phenotypic screen identified 4,6-diphenylpyrimidine-2-carbohydrazide (OX01914) as a novel utrophin modulator. unex.esnih.gov However, structure-activity relationship (SAR) studies revealed that the carbohydrazide (B1668358) moiety at the 2-position is crucial for activity. Subtle alterations, including the conversion of this group to a carboxylic acid , resulted in an inactive analogue. unex.es This finding underscores the high degree of structural specificity required for this particular molecular interaction.

Table 1: Activity of 4,6-diphenylpyrimidine-2-substituted Analogues as Utrophin Modulators This table is based on data from a study on utrophin modulators and illustrates the importance of the C-2 substituent.

Compound C-2 Substituent Activity in LUmdx Reporter Gene Assay
OX01914 (Hit) -C(=O)NHNH₂ (Carbohydrazide) Active
Analogue -C(=O)OH (Carboxylic Acid) Inactive
Analogue -C(=O)NH₂ (Amide) Inactive
Analogue -C(=O)NHOH (Hydroxamic Acid) Inactive

Conversely, the 4,6-diphenylpyrimidine scaffold has emerged as a promising starting point for inhibitors of the influenza A virus polymerase. Specifically, derivatives are being developed to disrupt the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1), which is essential for the assembly of the viral RNA-dependent RNA polymerase complex. nih.govnih.gov A recent study detailed the synthesis of pyrimidine derivatives designed as PA-PB1 PPI inhibitors, using 2,6-dichloropyrimidine-4-carboxylic acid as a starting material. nih.gov While the final, most active compounds featured more complex side chains at the C-2 position, this research validates the pyrimidine-carboxylic acid core as a relevant scaffold for targeting this viral PPI. nih.govnih.gov

Ligand-Receptor Binding Mechanisms (e.g., Leukotriene B4 Receptors)

While the 4,6-diphenylpyrimidine scaffold has been explored for various targets, its direct application as a ligand for specific receptors like the leukotriene B4 (LTB4) receptor is not well-documented in available research. Studies on LTB4 receptor antagonists have identified other, structurally distinct heterocyclic scaffolds. For instance, a series of ω-[(4,6-diphenyl-2-pyridyl)oxy]alkanoic acid derivatives were shown to be potent LTB4 antagonists. Although these compounds share the diphenyl substitution pattern, their core is a pyridine (B92270) ring, and the linkage to the acidic moiety is an oxyalkanoic acid chain, highlighting a different structural class for LTB4 receptor binding. The specific binding of this compound to LTB4 or other G-protein coupled receptors has not been a focus of the reviewed studies.

Target Deconvolution Studies and Identification of Binding Partners

For novel compounds identified through phenotypic screening, determining the specific molecular target is a critical step. In the case of the utrophin modulator 4,6-diphenylpyrimidine-2-carbohydrazide (OX01914), target deconvolution studies were performed to elucidate its mechanism of action. unex.esnih.gov

Researchers designed and synthesized cell-permeable photoaffinity probes based on the active hydrazide and an inactive analogue. These probes were used in live human DMD myoblasts, and their binding partners were identified using liquid chromatography-mass spectrometry (LC-MS/MS). unex.es The results of these chemical proteomics studies confirmed that the compound series does not act via the aryl hydrocarbon receptor (AhR), which is the target of a previous class of utrophin modulators. unex.esresearchgate.net The study did, however, identify ATP synthase subunit F1 (ATP5F1) as a potential binding partner, highlighting it as a target for further investigation. unex.es These deconvolution efforts were crucial in establishing a novel mechanism of action for this class of diphenylpyrimidine-based utrophin modulators.

Exploration of Molecular Pathways Modulated by Pyrimidine Derivatives

The therapeutic and biological activities of pyrimidine derivatives stem from their ability to interact with and modulate a wide array of molecular pathways. These heterocyclic compounds can be tailored to target specific enzymes, receptors, and signaling cascades, leading to distinct cellular outcomes. Research has illuminated several key mechanisms of action, ranging from the disruption of fundamental metabolic processes to the modulation of specific proteins involved in disease pathology.

A predominant mechanism for many biologically active pyrimidine derivatives is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). d-nb.infoscbt.com This mitochondrial enzyme catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis. nih.govpatsnap.com Malignant and rapidly proliferating cells are often highly dependent on this pathway, making DHODH a significant target in cancer therapy. d-nb.infonih.gov Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which suppresses cell growth and proliferation. scbt.compatsnap.com The effects of DHODH inhibition can be rescued by supplementing with uridine, the end-product of the pathway, confirming the specific mechanism of action. nih.gov

Compound/ClassTarget EnzymePathway ModulatedCellular OutcomeCitation
BrequinarDihydroorotate Dehydrogenase (DHODH)De novo pyrimidine biosynthesisSuppression of cell proliferation; Sensitization to TRAIL-induced apoptosis d-nb.infonih.gov
LeflunomideDihydroorotate Dehydrogenase (DHODH)De novo pyrimidine biosynthesisSuppression of immune cell proliferation scbt.compatsnap.com
Pyrido[2,3-d]pyrimidine derivativesLipoxygenaseArachidonic acid metabolismInhibition of lipid peroxidation nih.govresearchgate.net
Propargyl-containing 4,6-diphenylpyrimidinesMonoamine Oxidase A (MAO-A) & Acetylcholinesterase (AChE)Neurotransmitter metabolism & signalingDual inhibition of key enzymes in neurodegeneration nih.gov

Another well-documented pathway involves the upregulation of utrophin, a paralogue of dystrophin, which is relevant for potential Duchenne muscular dystrophy (DMD) therapies. unex.esnih.gov A series of 4,6-diphenylpyrimidine-2-carbohydrazides has been identified as potent utrophin modulators. The lead compound in this class, OX01914 , was found to increase utrophin mRNA and protein levels. unex.es Notably, the mechanism of action for this series is distinct from that of the previous utrophin modulator, ezutromid, which acts via the aryl hydrocarbon receptor (AhR). unex.es Target deconvolution studies have pointed towards ATP5F1 as a potential, yet-to-be-confirmed, target for the 4,6-diphenylpyrimidine-2-carbohydrazide series. unex.es

Structure-activity relationship (SAR) studies on this scaffold have revealed that the hydrazide head group is critical for activity. Modifications to this group, including conversion to an amide, hydroxamic acid, or the specific compound of interest, This compound , resulted in inactive analogues. unex.es

Compound/AnalogueCore StructureHead GroupActivity (Utrophin Modulation)Citation
OX01914 4,6-diphenylpyrimidine-C(=O)NHNH₂ (Carbohydrazide)Active unex.es
27 4,6-diphenylpyrimidine-C(=O)OH (Carboxylic Acid)Inactive unex.es
26 4,6-diphenylpyrimidine-C(=O)NH₂ (Amide)Inactive unex.es
28 4,6-diphenylpyrimidine-C(=O)NHOH (Hydroxamic Acid)Inactive unex.es

Furthermore, research into other substituted pyrimidines has identified additional molecular targets. For instance, certain propargyl-containing 4,6-diphenylpyrimidine derivatives have been developed as dual inhibitors of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE), two enzymes implicated in the pathogenesis of Alzheimer's disease. nih.gov Other pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines, have demonstrated inhibitory effects on lipoxygenase, suggesting a role in modulating inflammatory pathways by controlling lipid peroxidation. nih.govresearchgate.net This diversity in molecular targets underscores the chemical versatility of the pyrimidine core in medicinal chemistry.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the diphenylpyrimidine scaffold, docking studies have been essential in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.

Research on various pyrimidine (B1678525) derivatives has shown that this scaffold can effectively interact with the active sites of several important enzymes. For instance, studies on N-phenylpyrimidine derivatives have been conducted to understand their selectivity as inhibitors for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov Similarly, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. nih.gov Docking simulations for these compounds identified key amino acid residues within the enzyme's active site that are critical for binding. nih.gov

In a study of pyrimidine-4,6-diamine-based compounds as FMS-like tyrosine kinase-3 (FLT3) inhibitors, molecular docking identified crucial interactions with residues such as C694, F691, and D829 at the hydrophobic active site. mdpi.com These interactions are often a combination of hydrogen bonds, typically involving the pyrimidine nitrogen atoms or the carboxylic acid group, and hydrophobic interactions from the phenyl rings.

Table 1: Summary of Molecular Docking Studies on Diphenylpyrimidine Derivatives
Derivative ClassBiological TargetKey Interacting ResiduesReported Binding Energy (Sample)Reference
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amineCyclin-Dependent Kinase 2 (CDK2)Gln85, Asp86, Lys89-7.9 kcal/mol nih.govnih.gov
2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivativesXanthine Oxidase (XO)Not specifiedNot specified nih.gov
Pyrimidine-4,6-diamine derivativesFMS-like tyrosine kinase-3 (FLT3)K644, C694, F691, E692, N701, D829, F830Not specified mdpi.com
Diphenylquinoxaline-6-carbohydrazide hybridsα-glucosidaseNot specified-5.802 kcal/mol nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 4,6-diphenylpyrimidine-2-carboxylic acid. These studies provide data on molecular orbital energies, charge distribution, and reactivity descriptors.

DFT calculations on related 2,6-diaryl-4-oxo-pyrimidine derivatives have been used to correlate their electronic properties, such as ionization potentials, with their observed biological activities. nih.gov It was found that compounds with higher positive ionization potentials exhibited better analgesic properties, demonstrating a direct link between the electronic structure and bioactivity. nih.gov

These calculations typically involve optimizing the molecular geometry and then computing properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MESP) map is another valuable output, which visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack.

Table 2: Quantum Chemical Calculation Methods and Findings for Related Pyrimidine Systems
Computational MethodBasis SetCalculated PropertiesKey FindingsReference
Density Functional Theory (DFT)Not specifiedIonization Potentials, Electrostatic PotentialsA high correlation was found between positive ionization potential and analgesic activity in diaryl-pyrimidine derivatives. nih.gov nih.gov
DFT (B3LYP)6-311G+(d,p)FMO (HOMO-LUMO), MESP, Fukui FunctionsUsed to confirm molecular structure and predict reactive sites for a sulfonamide-Schiff base derivative. nih.gov nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new derivatives with enhanced activity.

For pyrimidine-based inhibitors, pharmacophore models are developed based on a set of active compounds. For example, in the study of pyrimidine-4,6-diamine derivatives as FLT3 inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build 3D-QSAR (Quantitative Structure-Activity Relationship) models. mdpi.com These models generated contour maps indicating regions where certain chemical features (e.g., steric bulk, electrostatic charge) would enhance or diminish inhibitory activity. mdpi.com

A typical pharmacophore model for a diphenylpyrimidine-type inhibitor might include features such as hydrogen bond acceptors (the pyrimidine nitrogens), hydrogen bond donors (the carboxylic acid proton), and hydrophobic/aromatic regions (the phenyl rings).

Table 3: Pharmacophoric Features Identified in Pyrimidine-Based Models
Derivative ClassModeling TechniqueIdentified Pharmacophoric FeaturesReference
Pyrimidine-4,6-diamine derivativesCoMFA, CoMSIAFavorable/unfavorable positions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor groups. mdpi.com
Pyrimidine-2,4,6-triones (as MMP-9 inhibitors)Pharmacophore Hypothesis GenerationTwo hydrophobic features, two ring features, one hydrogen bond donor. nih.gov nih.gov

Conformational Analysis and Energy Landscape Exploration

Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels. For this compound, key conformational degrees of freedom include the rotation of the two phenyl rings relative to the central pyrimidine core and the orientation of the carboxylic acid group.

Furthermore, the carboxylic acid group itself has two primary planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. It is widely held that the syn conformation is significantly lower in energy. nih.gov However, computational studies on simple carboxylic acids like acetic acid have shown that while the syn state is favored in the gas phase, the anti state can be stabilized in an aqueous solution due to more favorable interactions with solvent molecules. nih.gov This flexibility is crucial for the molecule's interaction profile in a biological environment.

Prediction of Reaction Mechanisms and Regioselectivity

Computational chemistry can predict the most likely pathways for chemical reactions, including the structures of transition states and the associated activation energies. This is particularly useful for understanding the synthesis of complex heterocyclic systems like diphenylpyrimidines.

The synthesis of pyrimidine derivatives often involves multi-step reactions, such as the condensation of a chalcone (B49325) with guanidine (B92328). nih.govmdpi.com Computational modeling can elucidate the mechanism of such reactions, predicting whether the reaction proceeds via a conjugate addition followed by cyclization or another pathway.

For example, a detailed DFT study on the formation of a related mdpi.commdpi.comdithiolo[3,4-b]pyridine system successfully mapped out the reaction mechanism. nih.gov The study used the B97-3c composite method to locate transition states and determined that the formation of the pyridine (B92270) ring precedes a final oxidation step. nih.gov Similar computational approaches can be applied to predict the regioselectivity of substitutions on the this compound scaffold, guiding synthetic efforts to create specific analogs.

Advanced Applications in Chemical Research

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid group and nitrogen atoms within the pyrimidine (B1678525) ring makes 4,6-diphenylpyrimidine-2-carboxylic acid an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms can coordinate to metal centers, while the carboxylate group can act as a bridging or chelating ligand, leading to the formation of diverse and intricate multidimensional structures.

While direct synthesis of MOFs using this compound is an emerging area, the foundational principles are well-established through studies of analogous pyrimidine-based carboxylic acids. For instance, pyrimidine-4,6-dicarboxylate has been successfully employed to create manganese(II) coordination polymers with structures ranging from one-dimensional chains to three-dimensional porous networks. researchgate.netrsc.org These structures exhibit interesting magnetic and adsorption properties, highlighting the potential of the pyrimidine core to mediate functional characteristics in the resulting frameworks. The synthesis of coordination polymers with various metal ions like Cd(II), Cu(II), Co(II), Mn(II), and Ni(II) has been reported using flexible polycarboxylic acids, demonstrating the versatility of carboxylic acid ligands in forming extended framework solids. nih.gov

The general approach to forming these structures involves the self-assembly of the ligand with metal salts under hydrothermal or solvothermal conditions. The coordination geometry of the metal ion, the solvent system, and the reaction temperature all play crucial roles in determining the final topology of the coordination polymer. The phenyl groups in this compound are expected to introduce significant steric influence, potentially leading to the formation of porous frameworks with unique cavity sizes and shapes, suitable for applications in gas storage and separation.

Table 1: Examples of Pyrimidine-based Ligands in Coordination Polymers

LigandMetal Ion(s)Resulting StructureReference
Pyrimidine-4,6-dicarboxylateMn(II)1D chains, 2D layers, 3D porous network rsc.org
2-hydroxypyrimidine-4,6-dicarboxylic acidLn(III)1D chiral coordination polymers chemimpex.com
5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acidCd(II), Cu(II), Co(II), Mn(II), Ni(II)Extended coordination-polymeric assemblies nih.gov

Application in Organocatalysis and Photoredox Catalysis

The field of catalysis has seen a surge in the use of organic molecules to drive chemical transformations. While specific applications of this compound in organocatalysis are not yet widely reported, its structural motifs suggest potential. The pyrimidine core, being electron-deficient, could potentially act as a Lewis basic site to activate substrates.

In the realm of photoredox catalysis, pyrimidine derivatives have demonstrated significant promise. These reactions utilize visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. The core pyrimidine structure can be a key component of photosensitizers or can be part of the substrate itself. Although direct photoredox catalysis using this compound is a developing area, related pyrimidine derivatives have been successfully employed in such reactions. The general utility of pyrimidine-2-carboxylic acid and its derivatives is recognized in facilitating complex chemical reactions. growingscience.com The synthesis of pyrimidine derivatives is an active area of research with broad applications in medicinal chemistry. researchgate.netgsconlinepress.comnih.gov

Building Blocks for Complex Chemical Entities and Hybrid Systems

One of the most significant applications of this compound is its use as a versatile scaffold for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyrimidine core is a common feature in many biologically active compounds, and the presence of the carboxylic acid and phenyl groups allows for diverse functionalization. nih.gov

Recent research has highlighted the potential of 4,6-diphenylpyrimidine (B189498) derivatives as potent therapeutic agents. For example, derivatives of this compound have been synthesized and evaluated as dual inhibitors of monoamine oxidase and acetylcholinesterase, which are key targets in the treatment of Alzheimer's disease. growingscience.com In another study, 4,6-diphenylpyrimidine-2-carbohydrazides were identified as utrophin modulators, showing promise for the treatment of Duchenne muscular dystrophy. nih.govfrontiersin.org Furthermore, new series of 4,6-diaryl pyrimidines have been developed as antiproliferative agents targeting EGFR/VEGFR-2 for cancer therapy. nih.gov

The synthetic utility of this compound lies in the ability to modify the carboxylic acid group to introduce various functionalities, such as amides, esters, and hydrazides, leading to a library of compounds with diverse biological activities. frontiersin.org The term "supramolecular synthon" is often used to describe the reliable and predictable non-covalent interactions that guide the assembly of molecules in the solid state, a concept relevant to the crystalline structures of these complex derivatives. rsc.orgresearchgate.net

Table 2: Bioactive Derivatives of 4,6-diphenylpyrimidine

Derivative ClassTherapeutic Target/ApplicationKey FindingsReference
Propargyl-containing derivativesMonoamine Oxidase (MAO) & Acetylcholinesterase (AChE)Potent and selective dual inhibitors for Alzheimer's disease treatment. growingscience.com
2-CarbohydrazidesUtrophin modulationPotential treatment for Duchenne muscular dystrophy. nih.govfrontiersin.orgnih.gov
2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivativesXanthine (B1682287) OxidasePotent inhibitors with submicromolar activity. chemimpex.com
Diaryl pyrimidine derivativesEGFR/VEGFR-2Potent antiproliferative agents for cancer therapy. nih.gov

Design of Functional Materials (e.g., Optoelectronic Materials)

The extended π-conjugation system of the 4,6-diphenylpyrimidine core, combined with the potential for further functionalization, makes this class of compounds attractive for the development of novel functional materials, particularly in the field of optoelectronics. Pyrimidine derivatives are known to exhibit interesting photophysical properties, and by tuning the substituents, it is possible to modulate their absorption and emission characteristics.

While specific studies on the optoelectronic properties of this compound are limited, research on related pyrimidine-based materials provides a strong rationale for their potential. For instance, the introduction of electron-donating and electron-withdrawing groups onto the pyrimidine scaffold can lead to materials with tailored energy levels for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general class of pyrimidine derivatives is recognized for its utility in material science for the production of polymers and coatings. growingscience.com

The design of such materials often involves creating donor-acceptor systems within the molecule to facilitate intramolecular charge transfer, a key process in many optoelectronic devices. The phenyl groups in this compound can be readily functionalized to introduce a variety of donor or acceptor moieties, offering a straightforward strategy for tuning the electronic properties of the resulting materials. The inherent thermal stability of the pyrimidine ring is also an advantageous feature for device applications.

Analytical Techniques in Characterization of 4,6 Diphenylpyrimidine 2 Carboxylic Acid in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to unequivocally determine the chemical structure of 4,6-diphenylpyrimidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum of pyrimidine (B1678525) derivatives provides distinct signals that correspond to the different protons in the molecule. For instance, in related 2,4,6-triarylpyrimidines, the protons on the phenyl rings typically appear as multiplets in the aromatic region (δ 7.0-8.8 ppm). nih.gov The single proton on the pyrimidine ring is also expected to have a characteristic chemical shift. nih.gov The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the pyrimidine ring and the phenyl substituents will have distinct signals, providing a carbon "fingerprint" of the molecule. For example, in similar 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, the pyrimidine and phenyl carbons resonate at various points between δ 109 and 165 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For instance, a related compound, 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, shows a protonated molecular ion peak [M+H]⁺ at m/z 343.0987 in ESI-HRMS, which is consistent with its calculated molecular formula. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

The carboxylic acid group exhibits a very broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹. libretexts.org

A strong C=O (carbonyl) stretching band for the carboxylic acid is expected around 1725-1700 cm⁻¹. nih.gov In related pyrimidine carboxylic acid derivatives, this C=O stretch has been observed at approximately 1665-1678 cm⁻¹. hilarispublisher.com

The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

The C-H stretching vibrations of the aromatic rings are usually observed around 3100-3000 cm⁻¹.

Spectroscopic Data for Related Pyrimidine Derivatives
Technique Observed Chemical Shifts / Wavenumbers
¹H NMR (ppm)Aromatic protons: 7.0-8.8; Carboxylic acid proton: 10-12
¹³C NMR (ppm)Carbonyl carbon: 160-180; Aromatic/pyrimidine carbons: 109-165
FTIR (cm⁻¹)O-H (acid): 2500-3300 (broad); C=O (acid): ~1700; C=N, C=C: 1400-1600

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the synthesized compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from impurities on a stationary phase (column) with a mobile phase. The retention time and peak area are used to quantify the purity. While specific HPLC methods for this compound are not detailed in the provided context, HPLC is a standard and versatile technique for such analyses. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. Carboxylic acids can sometimes exhibit "tailing" on silica gel TLC plates due to strong interactions with the stationary phase. researchgate.net This can often be mitigated by adding a small amount of a polar, acidic solvent like acetic or formic acid to the eluent to ensure sharper spots. researchgate.net

Thermogravimetric Analysis and Differential Scanning Calorimetry in Supramolecular Studies

Thermal analysis techniques provide insights into the thermal stability and phase behavior of the compound, which is particularly relevant in the study of its solid-state forms and supramolecular assemblies.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability of this compound and for identifying the presence of solvates or hydrates. For instance, TGA studies on related pyridine (B92270) carboxylic acid complexes have confirmed their high thermal stability. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. libretexts.org This technique can be used to determine the melting point, and to study phase transitions and the formation of cocrystals. nih.gov The melting point of pyrimidine-4-carboxylic acid, for example, has been determined to be between 508–509 K. researchgate.net DSC is a sensitive technique for characterizing the thermodynamic properties of molecules. nih.gov

Powder X-ray Diffraction (PXRD) for Cocrystal Characterization

PXRD is a non-destructive analytical technique that is crucial for the characterization of crystalline solids, including the identification of different polymorphic forms and the confirmation of cocrystal formation. mdpi.com When this compound is used as a coformer in the synthesis of cocrystals, PXRD is the definitive method to confirm that a new crystalline phase has been formed. researchgate.net The experimental powder pattern of the new material will be distinct from the patterns of the individual starting components. nih.gov High-resolution PXRD, sometimes using a synchrotron source, can even be used to solve the crystal structure of the cocrystal if single crystals suitable for single-crystal X-ray diffraction cannot be grown. nih.gov

The process often involves:

Measuring the PXRD pattern of the starting materials and the product of the cocrystallization reaction.

Comparing the patterns to identify new peaks characteristic of the cocrystal.

Indexing the new pattern to determine the unit cell parameters of the cocrystal. nih.gov

Techniques for Studying Excited-State Phenomena (e.g., Solvatofluorochromism)

The study of how the photophysical properties of a molecule change with the solvent environment is known as solvatochromism (for absorption) or solvatofluorochromism (for fluorescence).

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-diphenylpyrimidine-2-carboxylic Acid in laboratory settings?

  • Methodological Answer : Standard safety measures include wearing nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to minimize inhalation risks. Waste disposal must follow institutional guidelines for carboxylic acid derivatives, including neutralization prior to disposal . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer : A common route involves condensation of benzil derivatives with urea or thiourea in acidic media, followed by carboxylation at the pyrimidine C2 position. Critical parameters include:

  • Temperature control (80–120°C) to avoid decarboxylation.
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Catalytic p-toluenesulfonic acid (pTSA) to enhance cyclization efficiency .
    • Intermediate isolation (e.g., 4,6-diphenylpyrimidin-2-amine) via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 resolve phenyl protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad peak δ 12–13 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}).
  • XRD : Single-crystal X-ray diffraction verifies molecular conformation and hydrogen-bonding patterns in solid state .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, ~33 g/L at 25°C) but insoluble in water due to hydrophobic phenyl groups. Solubility in ethanol is moderate (~15 g/L) and improves with heating. Preferential solubility in basic aqueous solutions (pH >10) via deprotonation is observed .

Q. How can researchers identify and characterize synthetic intermediates during preparation?

  • Methodological Answer : Key intermediates like 4,6-diphenylpyrimidin-2-amine can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and LC-MS (expected [M+H]+^+ at m/z 264). Carboxylation intermediates may require in situ FT-IR monitoring to detect C=O bond formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution at pyrimidine C4/C6 positions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic regions (e.g., carboxylic acid group) for functionalization. Solvent effects are simulated using COSMO-RS .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : Single-crystal XRD reveals dihedral angles between phenyl rings and pyrimidine core (typically 45–60°), which may conflict with gas-phase DFT predictions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate packing models .

Q. What strategies mitigate conflicting data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies using HPLC-UV (λ = 254 nm) at pH 2–12 identify degradation products (e.g., decarboxylated derivatives). Buffer solutions (e.g., phosphate, acetate) are used to isolate pH-dependent decomposition pathways. Arrhenius plots (40–80°C) extrapolate shelf-life under ambient conditions .

Q. How do electronic effects of substituents influence the acid dissociation constant (pKa) of pyrimidine carboxylic acids?

  • Methodological Answer : Hammett substituent constants (σ) correlate with pKa shifts. Electron-withdrawing groups (e.g., -NO2_2) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., -OCH3_3) increase pKa. Potentiometric titration in DMSO-water mixtures quantifies these effects .

Q. What strategies optimize supramolecular assembly using this compound as a synthon?

  • Methodological Answer : Co-crystallization with complementary hydrogen-bond acceptors (e.g., 2-aminopyrimidine) leverages the carboxylic acid’s -COOH group to form R22_2^2(8) synthons. Solvent polarity (e.g., acetonitrile vs. DMF) tunes crystal packing motifs for targeted porosity or conductivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.